2-(Oxan-3-yl)propanenitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-(oxan-3-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-7(5-9)8-3-2-4-10-6-8/h7-8H,2-4,6H2,1H3 |
InChI Key |
XAVXGHVMJIWIEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1CCCOC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Oxan 3 Yl Propanenitrile and Its Analogues
Established Reaction Pathways for the Synthesis of 2-(Oxan-3-yl)propanenitrile
Traditional synthetic approaches to molecules like this compound rely on well-established reaction pathways that allow for the reliable construction of the core structure. These methods often involve the sequential or convergent assembly of the oxane ring and the propanenitrile side chain.
The introduction of the nitrile functional group is a key transformation in the synthesis of this compound. The nitrile group is a versatile synthetic handle and is present in numerous functional molecules. wikipedia.orgebsco.com Common strategies involve nucleophilic substitution reactions or the dehydration of primary amides. libretexts.org
One of the most direct methods is the nucleophilic substitution (SN2) reaction, where a suitable leaving group on a precursor molecule is displaced by a cyanide anion. libretexts.org For instance, a key intermediate such as 3-(halomethyl)oxane or 3-(tosyloxymethyl)oxane can be treated with a cyanide salt like sodium cyanide or potassium cyanide to introduce the required cyanomethyl group, which can then be further elaborated to the propanenitrile side chain.
Another prevalent method is the dehydration of a primary amide. libretexts.orglibretexts.org This involves preparing the corresponding propanamide derivative of the oxane ring and subsequently treating it with a dehydrating agent. Reagents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphoryl chloride (POCl₃) are effective for this transformation. libretexts.orglibretexts.org
| Method | Precursor | Key Reagents | Description |
| Nucleophilic Substitution | Oxane with a leaving group (e.g., -Br, -I, -OTs) | NaCN, KCN | A two-carbon side chain with a good leaving group at the terminus undergoes an SN2 reaction with a cyanide salt. |
| Dehydration of Amide | 2-(Oxan-3-yl)propanamide | SOCl₂, P₂O₅, POCl₃ | The primary amide is dehydrated to form the corresponding nitrile functional group. libretexts.org |
| From Aldehydes | 2-(Oxan-3-yl)acetaldehyde | NH₂OH, then dehydrating agent | The aldehyde is first converted to an aldoxime, which is subsequently dehydrated to yield the nitrile. organic-chemistry.org |
This table provides an interactive summary of common methods for nitrile group introduction.
The oxane ring, also known as a tetrahydropyran (B127337) (THP), is a common structural motif. Its synthesis can be achieved through various cyclization strategies. rsc.org These methods focus on the formation of the key carbon-oxygen bonds that define the heterocyclic system.
Intramolecular Williamson ether synthesis is a classic approach, involving the cyclization of a halo-alcohol. For the synthesis of a 3-substituted oxane, a 1,5-halohydrin would be treated with a base to induce ring closure. Other powerful methods include intramolecular hydroalkoxylation of alkenols, where an alcohol group adds across a carbon-carbon double bond within the same molecule, often catalyzed by a transition metal.
Hetero-Diels-Alder reactions provide another elegant route, where a diene reacts with an aldehyde or other dienophile containing an oxygen atom to form a dihydropyran ring, which can then be reduced to the saturated oxane system. Additionally, cyclization reactions proceeding via oxocarbenium ion intermediates are widely used for constructing substituted tetrahydropyran rings. rsc.org
| Method | Key Reaction Type | Starting Materials | Description |
| Intramolecular Williamson Ether Synthesis | Nucleophilic Substitution | Acyclic 1,5-halohydrin | A base promotes the deprotonation of the hydroxyl group, which then displaces an intramolecular halide to form the ring. |
| Prins Cyclization | Electrophilic Cyclization | Homoallylic alcohol and an aldehyde | An acid-catalyzed reaction that forms a C-C and a C-O bond, leading to a functionalized oxane. |
| Hetero-Diels-Alder Reaction | [4+2] Cycloaddition | Diene and an oxygen-containing dienophile (e.g., aldehyde) | A concerted reaction that forms a six-membered ring containing oxygen, which can be saturated. |
| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Acyclic diene with an ether linkage | A ruthenium-based catalyst is used to form a cyclic olefin, which is then hydrogenated to the oxane. rsc.org |
This interactive table summarizes key strategies for constructing the oxane ring system.
A convergent synthesis involves preparing the key fragments of the molecule—the functionalized oxane ring and the propanenitrile side chain—independently. These fragments are then joined together in a late-stage coupling reaction. For example, a pre-formed oxane derivative with a reactive handle at the 3-position could be coupled with a three-carbon nitrile-containing fragment. This approach is often more efficient and allows for flexibility in modifying each piece before the final assembly.
Conversely, a divergent synthesis begins with a common intermediate that is elaborated into a variety of target molecules. mdpi.com In this context, a versatilely substituted oxane precursor could be synthesized. From this central intermediate, one pathway would lead to this compound, while other pathways could be used to generate a library of analogues by modifying the side chain or the oxane ring itself. This strategy is particularly powerful for structure-activity relationship studies.
Development of Novel and Sustainable Synthetic Routes
Modern synthetic chemistry emphasizes the development of not only efficient but also sustainable and environmentally benign processes. This includes the use of catalytic methods, the control of stereochemistry, and the application of green chemistry principles.
Since the 3-position of the oxane ring in this compound is a stereocenter, controlling the three-dimensional arrangement of the atoms is of significant interest. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which is often crucial for its biological activity.
Asymmetric catalysis offers the most sophisticated approach to achieving this. frontiersin.org Chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), can direct a reaction to selectively form one enantiomer over the other. ehu.eus For instance, an asymmetric hetero-Diels-Alder reaction could be used to construct the oxane ring with high enantioselectivity. Alternatively, an asymmetric Michael addition to an α,β-unsaturated ester, followed by cyclization, could establish the chiral center while forming the ring. Such catalytic methods are highly efficient, as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. researchgate.net
The principles of green chemistry provide a framework for designing chemical processes that minimize environmental impact. nih.govresearchgate.net Applying these principles to the synthesis of this compound can lead to safer, more efficient, and more sustainable routes. au.dk
Key considerations include:
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus reducing waste.
Use of Catalysis : Employing catalytic reagents in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. researchgate.net
Safer Solvents and Reagents : Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water can significantly improve the environmental profile of a synthesis. mt.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption.
One-Pot and Telescoped Reactions : Combining multiple reaction steps into a single pot or a continuous flow process avoids the need for intermediate purification steps, saving solvents, time, and resources. au.dk
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Design the synthesis to avoid waste generation from the outset. |
| Atom Economy | Utilize addition reactions (e.g., hetero-Diels-Alder) that incorporate all reactant atoms into the product. |
| Catalysis | Use catalytic hydrogenation for reductions or catalytic cyclization methods instead of stoichiometric reagents. researchgate.net |
| Safer Solvents | Replace chlorinated solvents with bio-based or less toxic alternatives like ethanol (B145695) or 2-MeTHF. mt.com |
| Design for Energy Efficiency | Develop reactions that proceed at room temperature, avoiding energy-intensive heating or cooling. |
| Reduce Derivatives | Avoid unnecessary protection/deprotection steps by using more selective reagents. |
This interactive table outlines the application of green chemistry principles to the synthesis of the target compound.
Mechanistic Investigations of Synthetic Transformations Leading to this compound
The synthesis of this compound can be envisioned through several key transformations. A plausible and efficient approach involves the conjugate addition of a cyanide equivalent to an appropriately substituted oxane precursor. The mechanism of this transformation is central to controlling the reaction's outcome.
One likely synthetic route is the Michael addition of a cyanide nucleophile to a Michael acceptor such as 3-methylene-oxane or a related α,β-unsaturated lactone derived from an oxane core. The general mechanism for a Michael addition proceeds in three key steps:
Formation of the Nucleophile: A base is used to generate the active nucleophilic species. In the case of cyanide, a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) provides the cyanide anion (CN⁻).
Conjugate Addition: The cyanide anion attacks the β-carbon of the α,β-unsaturated system of the oxane precursor. This attack is orbital-controlled and leads to the formation of a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is then protonated by a proton source, which could be the conjugate acid of the base used or the solvent, to yield the final this compound product.
The regioselectivity of the addition, favoring the 1,4-adduct over the 1,2-adduct (direct attack on the carbonyl or equivalent), is a key feature of the Michael reaction. This is attributed to the formation of the more stable enolate intermediate.
An alternative mechanistic pathway could involve a transition metal-catalyzed conjugate addition. For instance, nickel-catalyzed additions of cyanide to enones have been shown to be highly efficient. organic-chemistry.org In such a system, the mechanism would likely involve:
Oxidative addition of a Ni(0) species to the enone system.
Coordination of the cyanide source (e.g., trimethylsilyl (B98337) cyanide, TMSCN).
Reductive elimination to form the C-CN bond and regenerate the Ni(0) catalyst.
The use of a Lewis acid co-catalyst, such as gadolinium triflate (Gd(OTf)₃), can significantly accelerate the reaction by activating the enone substrate towards nucleophilic attack. organic-chemistry.org
Optimization of Stereoselectivity and Regioselectivity in Synthesis
Achieving high levels of stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules like this compound. The oxane ring can possess stereocenters, and the introduction of the propanenitrile group at the 3-position can create a new stereocenter.
Regioselectivity:
The regioselectivity of the cyanide addition is generally high in Michael additions, strongly favoring the 1,4-adduct. However, in cases where a competing 1,2-addition is possible, the reaction conditions can be tuned to favor the desired outcome. The use of "soft" nucleophiles, like cyanide, inherently favors conjugate addition. Furthermore, the choice of catalyst system in metal-catalyzed reactions can ensure exclusive 1,4-addition. organic-chemistry.org
Stereoselectivity:
The control of stereochemistry in the synthesis of substituted tetrahydropyrans is a well-studied area. For the synthesis of this compound, diastereoselectivity and enantioselectivity are key considerations.
Diastereoselectivity: If the oxane precursor already contains stereocenters, the approach of the cyanide nucleophile can be influenced by steric or electronic factors, leading to the preferential formation of one diastereomer. The conformation of the oxane ring, which typically adopts a chair-like conformation, will play a crucial role in directing the incoming nucleophile to either an axial or equatorial position. The choice of solvent and catalyst can also influence the transition state geometry and, consequently, the diastereomeric ratio.
Enantioselectivity: To obtain an enantiomerically enriched product, an asymmetric synthesis approach is required. This can be achieved through several strategies:
Chiral Catalysts: The use of a chiral catalyst can create a chiral environment around the substrate, leading to a facial-selective attack of the cyanide nucleophile on the Michael acceptor. Chiral Lewis acids or transition metal complexes with chiral ligands have been successfully employed in asymmetric conjugate additions. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to the oxane precursor can direct the stereochemical outcome of the cyanide addition. After the reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product.
Substrate Control: Starting from an enantiomerically pure oxane precursor, derived from the chiral pool or prepared through an asymmetric reaction, can allow for stereospecific transformations.
The optimization of these selective processes often involves screening various parameters, as illustrated in the following hypothetical data tables based on analogous systems found in the literature.
Table 1: Hypothetical Optimization of Catalyst and Solvent for the Conjugate Addition of Cyanide to a Tetrahydropyran-3-ene Derivative
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | None | THF | 25 | 45 | 1:1 |
| 2 | Ni(cod)₂ (10) | Toluene | 0 | 78 | 3:1 |
| 3 | Ni(cod)₂ (10) / Gd(OTf)₃ (15) | Toluene | -20 | 92 | 10:1 |
| 4 | Cu(OTf)₂ (10) / Chiral Ligand A | CH₂Cl₂ | -40 | 85 | >20:1 (92% ee) |
| 5 | Cu(OTf)₂ (10) / Chiral Ligand B | Et₂O | -40 | 88 | >20:1 (95% ee) |
Table 2: Hypothetical Substrate Scope for the Optimized Asymmetric Conjugate Cyanation
| Entry | Substrate (Oxane Derivative) | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | 2-Methyl-tetrahydropyran-3-ene | 2-(2-Methyl-oxan-3-yl)propanenitrile | 86 | 94 |
| 2 | 4-Phenyl-tetrahydropyran-3-ene | 2-(4-Phenyl-oxan-3-yl)propanenitrile | 82 | 96 |
| 3 | 2,2-Dimethyl-tetrahydropyran-3-ene | 2-(2,2-Dimethyl-oxan-3-yl)propanenitrile | 75 | 91 |
These tables illustrate how systematic variation of reaction parameters can lead to the development of highly selective methods for the synthesis of this compound and its analogues. Mechanistic understanding is crucial for the rational design of these synthetic strategies, enabling the efficient and controlled construction of these valuable heterocyclic compounds.
Chemical Reactivity and Transformation of 2 Oxan 3 Yl Propanenitrile
Reactivity Profiles of the Nitrile Functionality in 2-(Oxan-3-yl)propanenitrile
The nitrile group (–C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. pressbooks.publibretexts.org This inherent electrophilicity is the basis for a variety of nucleophilic addition reactions. pressbooks.publibretexts.org
The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles. These reactions typically proceed through an initial addition to the C≡N triple bond, forming an imine anion intermediate. pressbooks.publibretexts.org
One of the most fundamental reactions of nitriles is their hydrolysis, which can be performed under either acidic or basic conditions to yield carboxylic acids or amides. libretexts.orgsavemyexams.com
Acid-catalyzed hydrolysis: In the presence of aqueous acid, the nitrile is protonated, which enhances its electrophilicity. A subsequent attack by water leads to the formation of an amide, which can then be further hydrolyzed to the corresponding carboxylic acid, 2-(oxan-3-yl)propanoic acid, and an ammonium (B1175870) salt. savemyexams.comlibretexts.org
Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. pressbooks.pub The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to an amide. pressbooks.pub Further hydrolysis of the amide yields a carboxylate salt; subsequent acidification is necessary to obtain the final carboxylic acid. pressbooks.pubsavemyexams.com
Grignard reagents (R-MgX) can also add to the nitrile group. This reaction provides a valuable route for the synthesis of ketones. libretexts.org The addition of a Grignard reagent to this compound would form an intermediate imine anion, which upon hydrolysis, would yield a ketone. libretexts.org
Table 1: Nucleophilic Addition Reactions of the Nitrile Group
| Reaction | Reagents | Intermediate | Product |
| Acidic Hydrolysis | H₃O⁺ | Protonated Nitrile, Amide | 2-(Oxan-3-yl)propanoic acid |
| Basic Hydrolysis | OH⁻, H₂O | Imine Anion, Amide | 2-(Oxan-3-yl)propanoic acid |
| Grignard Reaction | R-MgX, H₃O⁺ | Imine Anion | Ketone |
The nitrile group can be readily reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation. libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine anion. libretexts.org Subsequent protonation with water yields the primary amine, 2-(oxan-3-yl)propan-1-amine. libretexts.orglibretexts.org Catalytic hydrogenation can also be used for this reduction.
The oxidation of the nitrile group is less common but can be achieved. Depending on the oxidizing agent and reaction conditions, various products can be obtained, though these reactions are not as synthetically useful as reductions.
Table 2: Reduction and Oxidation of the Nitrile Group
| Transformation | Reagents | Product |
| Reduction | LiAlH₄ or H₂/Catalyst | 2-(Oxan-3-yl)propan-1-amine |
| Oxidation | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acids or ketones |
The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, providing a powerful method for the synthesis of five-membered heterocycles. numberanalytics.com
A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. numberanalytics.com In this reaction, a 1,3-dipole reacts with the nitrile (the dipolarophile) to form a five-membered ring. numberanalytics.com For instance, the reaction of an azide (B81097) (R-N₃) with a nitrile can yield a tetrazole. A base-catalyzed reaction of heterocyclic azides with 2-cyanoacetamidines has been shown to produce 1,2,3-triazoles. beilstein-journals.org
Table 3: Cycloaddition Reactions for Heterocycle Synthesis
| Cycloaddition Type | Reactant with Nitrile | Resulting Heterocycle |
| [3+2] Cycloaddition | Azide (R-N₃) | Tetrazole |
| Formal [3+2] Cycloaddition | 3,3-Diaminoacrylonitriles with heterocyclic azides | 1,2,3-Triazole |
Chemical Transformations Involving the Oxane Ring System
The oxane ring is a saturated cyclic ether and is generally stable. However, under certain conditions, it can undergo reactions that lead to either ring-opening or functionalization of the ring itself. acs.orgacs.org
The oxane ring can be cleaved under strongly acidic conditions, often in the presence of a nucleophile. acs.org This acid-catalyzed ring-opening is initiated by protonation of the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack. The regioselectivity of the attack would depend on the substitution pattern of the oxane ring.
For instance, palladium-catalyzed ring-opening reactions of 7-oxanorbornadiene (B1225131) with aryl iodides have been used to produce highly substituted biphenyl (B1667301) derivatives. researchgate.net While a different system, this illustrates the principle of metal-catalyzed ring-opening. Similarly, nickel-catalyzed ring-opening/cyclization cascades of heterobicyclic alkenes have been developed. beilstein-journals.org
Instead of ring-opening, the oxane ring can also be functionalized while keeping the ring intact. This can be achieved through C-H activation, which allows for the introduction of new functional groups at positions that would otherwise be unreactive. uni-regensburg.deacs.org Transition-metal catalysis is often employed for such transformations. acs.org For example, rhodium-catalyzed O-H insertion and C-C bond-forming cyclization has been used to synthesize substituted oxetanes, a related smaller ring system. researchgate.net
Furthermore, if the oxane ring of this compound contained other functional groups, these could be used for further derivatization. For example, a hydroxyl group on the ring could be tosylated and then displaced by a nucleophile in a Williamson ether synthesis. acs.org
Conformational Effects on Reactivity of the Oxane Ring
The reactivity of the oxane ring in this compound would be significantly influenced by its conformational equilibrium. The tetrahydropyran (B127337) ring typically adopts a chair conformation to minimize torsional and steric strain. The propanenitrile substituent at the C3 position can exist in either an axial or equatorial orientation.
The preferred conformation would be determined by the A-value of the propanenitrile group, which represents the energetic cost of placing it in the axial position. Generally, larger substituents prefer the equatorial position to avoid 1,3-diaxial interactions. The electronic nature of the nitrile and the oxygen atom in the ring could also lead to stereoelectronic effects, such as the anomeric effect, which might stabilize certain conformations.
The conformation of the ring would directly impact the accessibility of the propanenitrile group and the adjacent C-H bonds to reagents. For instance, an equatorially substituted propanenitrile group would be more sterically accessible for intermolecular reactions. Conversely, an axial substituent might be positioned for specific intramolecular interactions or transformations.
Intermolecular and Intramolecular Reactivity Studies of this compound
The chemical reactivity of this compound can be considered in terms of both the nitrile group and the oxane ring.
Intermolecular Reactivity:
Nitrile Group Transformations: The nitrile group is expected to undergo a range of characteristic reactions. These include:
Hydrolysis: Acidic or basic hydrolysis would likely convert the nitrile to a carboxylic acid, 3-(oxan-3-yl)propanoic acid, or an amide, 2-(oxan-3-yl)propanamide, as an intermediate.
Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride would be expected to yield the corresponding primary amine, 3-(oxan-3-yl)propan-1-amine.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds would likely add to the nitrile to form ketones after hydrolysis of the intermediate imine.
Oxane Ring Reactivity: The oxane ring itself is generally stable. However, reactions involving the C-H bonds, particularly those adjacent to the oxygen atom or the propanenitrile substituent, could be possible under specific conditions, such as radical halogenation.
Intramolecular Reactivity:
The potential for intramolecular reactions would depend on the generation of reactive intermediates and the conformational disposition of the propanenitrile side chain. For example, if a reactive center were generated on the oxane ring, the nitrile group could potentially act as an intramolecular nucleophile or electrophile, leading to cyclization products. The specific outcomes would be highly dependent on the reaction conditions and the relative orientation of the reacting groups.
Elucidation of Reaction Mechanisms for Transformations of the Chemical Compound
The mechanisms for the transformation of this compound would be analogous to those established for similar functional groups.
Nitrile Hydrolysis: The mechanism for acid-catalyzed hydrolysis would involve protonation of the nitrile nitrogen, followed by nucleophilic attack of water, tautomerization, and subsequent hydrolysis of the resulting amide. The base-catalyzed mechanism would involve the direct attack of a hydroxide ion on the electrophilic nitrile carbon.
Nitrile Reduction: The mechanism of reduction with a hydride reagent like LiAlH₄ would involve the nucleophilic addition of hydride ions to the nitrile carbon, leading to an intermediate imine anion which is further reduced to the amine.
Reactions involving the Oxane Ring: Any reactions directly involving the oxane ring would likely proceed through standard organic reaction mechanisms, such as free radical chain reactions for halogenation or ionic mechanisms for ring-opening under harsh acidic conditions.
Design, Synthesis, and Study of 2 Oxan 3 Yl Propanenitrile Derivatives and Analogues
Strategic Modifications at the Propanenitrile Moiety
The propanenitrile group is a key functional handle that can be manipulated to alter the electronic properties, reactivity, and biological interactions of the parent molecule. Strategic modifications often focus on the nitrile group itself or the adjacent carbon atoms.
One common strategy involves the bioisosteric replacement of the nitrile group with other functionalities such as carboxylic acids or amides. This approach is used to evaluate the role of the nitrile in metabolic stability and target binding. The nitrile group can also undergo various chemical transformations. For instance, it is susceptible to nucleophilic attack under either acidic or basic conditions, allowing for its conversion into other functional groups. evitachem.com Another modification involves the reaction with dimethylformamide-dimethylacetal (DMF-DMA) to form enaminonitrile derivatives, which serve as versatile building blocks for synthesizing more complex heterocyclic systems. scispace.com
Furthermore, processes like cyanosilylation can be employed, as demonstrated in the synthesis of related steroidal structures where a trimethylsilyl (B98337) group is added across the cyano bond. mdpi.com This not only protects the nitrile but can also influence its stereochemical orientation, which is crucial for biological activity. mdpi.com The carbon atom alpha to the nitrile is also a site for modification; for example, alkylation at this position can introduce steric bulk and alter the molecule's conformational preferences.
| Modification Strategy | Reagents/Conditions | Purpose/Outcome | Reference |
|---|---|---|---|
| Nitrile Bioisosteric Replacement | Hydrolysis (acid/base) | Convert nitrile to carboxylic acid or amide to probe metabolic stability. | |
| Nucleophilic Addition | Acidic or basic conditions with nucleophiles | Conversion of the nitrile to various other functional groups. | evitachem.com |
| Enaminonitrile Formation | Dimethylformamide-dimethylacetal (DMF-DMA) | Creates versatile intermediates for heterocyclic synthesis. | scispace.com |
| Cyanosilylation | Trimethylsilyl cyanide (TMSCN) | Adds a trimethylsilyl group to the nitrile, influencing stereochemistry. | mdpi.com |
| Alpha-Alkylation | Strong base (e.g., LDA) and an alkyl halide | Introduces substituents at the carbon adjacent to the nitrile. |
Systematic Derivatization of the Oxane Ring System
Substituents can be introduced at various positions on the tetrahydropyran (B127337) ring to alter polarity and binding affinity. Common modifications include the addition of hydroxyl groups or halogens. These substitutions can impact the molecule's solubility, hydrogen bonding capacity, and interaction with biological targets.
A broader approach to derivatization involves the complete replacement of the oxane ring with other cyclic systems to create structural analogues. For example, replacing the oxygen atom with a nitrogen atom leads to piperidine (B6355638) or pyrrolidine (B122466) analogues. This change significantly increases the basicity of the molecule, which can influence its solubility and reactivity in different pH environments. Alternatively, replacing the saturated oxane ring with an aromatic or heteroaromatic system, such as a thiophene (B33073) ring, drastically alters the electronic properties of the analogue. The electron-rich thiophene ring enhances electrophilic reactivity, opening up different avenues for chemical synthesis and potential applications. The development of monoterpene-based structures, which can be acyclic, monocyclic, or bicyclic, also provides a platform for creating diverse analogues with potential therapeutic relevance. researchgate.net
| Derivatization Approach | Example Modification | Effect on Properties | Reference |
|---|---|---|---|
| Ring Substitution | Introduction of hydroxyl or halogen groups | Alters polarity, solubility, and hydrogen bonding capacity. | |
| Ring Replacement (Heteroatom) | Replacement of oxane with pyrrolidine or piperidine | Increases basicity, affecting solubility and reactivity. | |
| Ring Replacement (Aromatic) | Replacement of oxane with a thiophene ring | Enhances electrophilic reactivity due to aromaticity. | |
| Bio-inspired Scaffolds | Incorporation of monoterpene-like cyclic systems | Creates novel scaffolds for exploring biological activity. | researchgate.net |
Structure-Reactivity Relationships in Analogues of the Chemical Compound
Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a cornerstone of medicinal chemistry. For analogues of 2-(Oxan-3-yl)propanenitrile, these relationships are studied to guide the design of compounds with improved properties.
The electronic nature of substituents plays a critical role. For instance, in related quinoxaline (B1680401) derivatives, the presence of electron-withdrawing groups like halogens on an aromatic ring was found to be favorable for cytotoxic activity against cancer cell lines. rsc.org Conversely, replacing a phenyl ring with bioisosteric analogues like furyl or thienyl groups led to a complete loss of activity, highlighting the specific electronic and steric requirements for interaction with the biological target. rsc.org
The spatial arrangement of functional groups is also paramount. In studies of enzyme inhibitors, the planar structure of a naphthalene (B1677914) group, an aromatic analogue of the oxane ring, allowed for deeper insertion into an enzyme's active site compared to more sterically hindered analogues. The nitrile group itself often participates in crucial interactions, such as forming hydrogen bonds with amino acid residues in an enzyme's catalytic site. The introduction of a methyl group on the propanenitrile chain can reduce off-target interactions, thereby increasing specificity. The synthesis of diastereomeric mixtures and their subsequent separation and characterization, as seen in complex natural product synthesis, underscores the importance of stereochemistry for biological function. mdpi.com The specific 3D configuration can dramatically influence how a molecule fits into a binding pocket. evitachem.commdpi.com
| Structural Feature | Observation | Impact on Reactivity/Activity | Reference |
|---|---|---|---|
| Electronic Effects | Electron-withdrawing groups on an attached ring can enhance biological activity. | Modulates the electronic distribution, affecting binding affinity. | rsc.org |
| Steric Hindrance | Bulky groups can prevent optimal fitting into a target's active site. | Affects binding specificity and potency. | |
| Ring Planarity | Planar aromatic rings can insert more deeply into binding pockets. | Enhances binding interactions compared to non-planar saturated rings. | |
| Key Functional Groups | The nitrile group can act as a hydrogen bond acceptor. | Crucial for anchoring the molecule to its biological target. | |
| Stereochemistry | Different stereoisomers exhibit significantly different biological activities. | Determines the precise 3D fit with the target molecule. | evitachem.commdpi.com |
Computational Design Principles for Novel Analogues
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of novel analogues before their synthesis. This process, often part of a lead optimization strategy, aims to improve potency and selectivity while minimizing undesirable properties. vdoc.pub
Structure-based design is a primary approach where the three-dimensional structure of a biological target, such as an enzyme or receptor, is used to guide the design of complementary ligands. vdoc.pub Computational docking studies are frequently performed to predict how different analogues will bind to a target's active site. These simulations can reveal key interactions, such as hydrogen bonds between the nitrile group and specific amino acid residues, and explain why certain structural features, like planarity, enhance binding affinity.
In silico tools are also used to predict the pharmacokinetic properties of designed compounds. For example, software can estimate metabolic pathways, helping researchers to identify and design out potential metabolic liabilities early in the design process. Furthermore, computational studies can be used to determine the mode of action of a compound. researchgate.net By combining computational predictions with experimental assays, a more complete picture of a molecule's biological effects can be constructed. researchgate.net These computational principles allow for the prioritization of synthetic efforts, focusing resources on compounds with the highest probability of success.
| Computational Method | Application in Analogue Design | Key Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predicting the binding mode and affinity of analogues to a biological target. | Identifies key binding interactions and guides structural modifications. | |
| In Silico ADME Prediction | Forecasting absorption, distribution, metabolism, and excretion properties. | Helps to eliminate candidates with poor pharmacokinetic profiles. | |
| Structure-Based Drug Design | Utilizing the 3D structure of a target to design complementary ligands. | Rational design of potent and selective lead compounds. | vdoc.pub |
| Mode of Action Analysis | Computational studies combined with experimental data to elucidate biological mechanisms. | Provides a deeper understanding of a compound's effects. | researchgate.net |
Theoretical and Computational Chemistry Studies of 2 Oxan 3 Yl Propanenitrile
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-(Oxan-3-yl)propanenitrile, these methods can elucidate the arrangement of electrons and the nature of the chemical bonds.
| Property | General Description for this compound |
| HOMO | Likely localized on the nitrile group and the oxygen of the oxane ring, indicating regions of higher electron density and nucleophilicity. |
| LUMO | Expected to be centered on the π* antibonding orbital of the nitrile group, representing a potential site for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference would provide insight into the molecule's reactivity, with a smaller gap suggesting higher reactivity. |
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. Theoretical methods can calculate this charge distribution. An electrostatic potential (ESP) map visually represents this distribution on the molecule's surface. researchgate.net In such a map, areas of negative potential (typically colored red) indicate electron-rich regions that are prone to electrophilic attack, while areas of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, the electronegative nitrogen of the nitrile group and the oxygen of the oxane ring are expected to be regions of high negative electrostatic potential. researchgate.net Conversely, the hydrogen atoms and the carbon atom of the nitrile group would likely exhibit a positive electrostatic potential.
| Molecular Region | Expected Electrostatic Potential | Implication |
| Nitrile Nitrogen | Negative | Potential site for interaction with electrophiles or hydrogen bond donors. |
| Oxane Oxygen | Negative | Another nucleophilic center, capable of forming hydrogen bonds. |
| Nitrile Carbon | Positive | An electrophilic center, susceptible to attack by nucleophiles. |
| Ring & Substituent Hydrogens | Positive | Potential sites for weak intermolecular interactions. |
Advanced Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is critical to its function and interactions. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.
The oxane (tetrahydropyran) ring is not planar and, much like cyclohexane, adopts a variety of puckered conformations to relieve ring strain. The most stable conformation is typically a chair form. For this compound, the propanenitrile substituent is located at the 3-position of the ring. This leads to the possibility of two chair conformers: one with the substituent in an axial position and one with it in an equatorial position. The equatorial conformation is generally more stable as it minimizes steric hindrance known as 1,3-diaxial interactions. In addition to the chair forms, boat and twist-boat conformations also exist, though they are typically higher in energy. Computational methods can calculate the relative energies of these different isomers.
| Conformer | Substituent Position | Relative Stability |
| Chair | Equatorial | Generally the most stable due to minimized steric interactions. |
| Chair | Axial | Generally less stable due to 1,3-diaxial interactions. |
| Boat/Twist-Boat | - | Typically higher in energy and act as transition states between chair forms. |
The propanenitrile substituent attached to the oxane ring also has rotational freedom around the C-C single bond connecting it to the ring. Molecular dynamics simulations and quantum chemical calculations can be used to determine the energy barriers for this rotation. researchgate.net These barriers are influenced by steric hindrance and electronic interactions between the substituent and the oxane ring. Understanding these rotational dynamics is important as different rotational isomers (rotamers) may have different properties and reactivities.
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. tamildigitallibrary.innih.gov Molecular dynamics simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. nih.gov Polar solvents, for instance, may stabilize conformations with a larger dipole moment. The solvent can also affect the electronic structure by stabilizing charged or polar regions of the molecule, which can be observed through shifts in the calculated electrostatic potential and molecular orbital energies. tamildigitallibrary.in
Prediction and Interpretation of Spectroscopic Parameters (beyond basic identification)
Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules, providing insights that complement and guide experimental work.
Computational NMR Chemical Shift and Coupling Constant Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), are routinely used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. For this compound, these calculations would involve optimizing the molecule's geometry and then computing the NMR parameters. The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the inclusion of solvent effects, often modeled using continuum models like the Polarizable Continuum Model (PCM). Such studies would be invaluable for assigning the complex spectra expected for this molecule, especially due to the stereochemistry of the oxane ring.
A hypothetical data table for predicted NMR chemical shifts would be structured as follows:
| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C1 | Data not available | Data not available |
| C2 | Data not available | Data not available |
| ... | ... | ... |
| H1 | Data not available | Data not available |
| H2 | Data not available | Data not available |
| ... | ... | ... |
Theoretical Vibrational Spectroscopy (IR, Raman) Analysis
Theoretical vibrational analysis through methods like DFT can predict the infrared (IR) and Raman spectra of this compound. By calculating the harmonic vibrational frequencies, researchers can assign the absorption bands in experimental spectra to specific molecular motions. The nitrile (C≡N) stretching frequency is a particularly sensitive probe of its local electronic environment. scispace.com Computational analysis would reveal how the oxane ring influences the electronic properties and, consequently, the vibrational frequency of the nitrile group. Such calculations are crucial for understanding the molecule's intramolecular interactions. libretexts.orgaip.org
A table summarizing predicted vibrational frequencies would look like this:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
| C≡N stretch | Data not available | Data not available | Data not available |
| C-O-C stretch | Data not available | Data not available | Data not available |
| CH₂ bend | Data not available | Data not available | Data not available |
| ... | ... | ... | ... |
Electronic Absorption and Emission Properties via TD-DFT
To understand the electronic transitions of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed. These computations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of vertical electronic excitations from the ground state to various excited states. Furthermore, by optimizing the geometry of the first excited state, it is possible to predict fluorescence or phosphorescence emission energies. This information is vital for applications in materials science and photochemistry.
Reaction Mechanism Elucidation via Computational Transition State Theory
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying its synthesis or its reactivity, for instance, the hydrolysis of the nitrile group. Using methods based on transition state theory, chemists can locate the transition state structures connecting reactants and products. researchgate.net The calculated activation energies provide quantitative insights into the reaction kinetics. This approach would be instrumental in understanding the mechanisms of reactions involving either the nitrile functionality or the oxane ring.
Intermolecular Interaction Studies (e.g., crystal packing, supramolecular assemblies, catalysts)
The study of intermolecular interactions is critical for understanding the condensed-phase behavior of this compound. Computational methods can be used to explore how molecules of this compound might pack in a crystal lattice, predicting the crystal structure and its stability. Furthermore, these studies can model the formation of supramolecular assemblies, for example, through hydrogen bonding or other non-covalent interactions. If this molecule were to be used with a catalyst, computational docking and interaction energy calculations could elucidate the nature of the catalyst-substrate binding, providing a rational basis for catalyst design and optimization.
Advanced Spectroscopic Characterization Techniques for 2 Oxan 3 Yl Propanenitrile
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field and multi-dimensional NMR spectroscopy are indispensable tools for the comprehensive analysis of 2-(Oxan-3-yl)propanenitrile's molecular structure, including its constitution, configuration, and conformation in solution.
Two-dimensional (2D) NMR experiments are crucial for assigning the relative stereochemistry of the two stereocenters in diastereomers of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish through-bond connectivity, while NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide through-space correlations, which are vital for stereochemical determination.
For instance, in the cis-isomer, a NOE correlation would be expected between the proton at the α-position of the nitrile group and the axial proton at the 3-position of the oxane ring. Conversely, in the trans-isomer, this correlation would be absent. The coupling constants (J-values) derived from high-resolution 1H NMR spectra also offer valuable stereochemical information. A larger coupling constant between the proton at C3 and the vicinal protons on the oxane ring can indicate a diaxial relationship, which helps in assigning the conformation of the ring and the relative orientation of the propanenitrile substituent.
Table 1: Representative 2D NMR Correlations for Stereochemical Assignment of a Diastereomer of this compound
| Experiment | Correlating Nuclei | Inferred Structural Information |
| COSY | Hα (propanenitrile) ↔ H3 (oxane) | Confirms vicinal relationship between the two stereocenters. |
| HSQC | Cα/Hα, C3/H3, etc. | Assigns proton signals to their directly attached carbon atoms. |
| HMBC | Hα ↔ C3, C2, C4 (oxane) | Establishes long-range connectivity, confirming the propanenitrile substituent is at the 3-position. |
| NOESY/ROESY | Hα ↔ H2ax, H4ax (oxane) | Proximity through space suggests a specific relative stereochemistry (e.g., cis or trans). |
The oxane ring in this compound is not static and undergoes conformational interconversions, primarily a chair-chair flip. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals.
At high temperatures, the conformational interconversion is fast on the NMR timescale, and the observed spectrum is an average of the two chair conformations. As the temperature is lowered, the rate of interconversion slows down. At the coalescence temperature, the signals for the individual conformers begin to resolve, and at even lower temperatures (the slow-exchange regime), separate signals for each conformer can be observed. From the coalescence temperature and the chemical shift difference between the exchanging sites, the energy barrier (ΔG‡) for the chair-chair interconversion can be calculated using the Eyring equation. This provides valuable insight into the conformational flexibility and stability of the molecule.
In the solid state, this compound may exist in different crystalline forms known as polymorphs. These polymorphs can exhibit distinct physical properties. Solid-state NMR (ssNMR) is a key technique for characterizing these different solid forms.
Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR experiment that provides high-resolution spectra of solid samples. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. The chemical shifts in ssNMR are highly sensitive to the local electronic environment, and different polymorphs will typically show distinct sets of peaks in their ssNMR spectra. This allows for the identification and quantification of different polymorphic forms in a sample.
Advanced Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its functional groups. The nitrile (C≡N) stretching vibration is a particularly strong and sharp band in the IR spectrum, typically appearing in the range of 2260-2240 cm⁻¹. The exact position of this band can be sensitive to the electronic environment and any intermolecular interactions.
The C-O-C stretching vibrations of the oxane ring give rise to strong bands in the fingerprint region of the IR spectrum, usually between 1250 and 1050 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ and CH groups appear around 2950-2850 cm⁻¹. Detailed analysis, often aided by computational methods like Density Functional Theory (DFT) calculations, allows for the assignment of specific vibrational modes to particular bonds and bending or stretching motions within the molecule. These assignments can be correlated with the molecule's conformation and stereochemistry.
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Structural Information |
| C≡N Stretch | 2260 - 2240 | IR, Raman | Presence of the nitrile functional group. |
| C-H Stretch (aliphatic) | 2950 - 2850 | IR, Raman | Presence of sp³ C-H bonds in the oxane ring and propanenitrile chain. |
| C-O-C Stretch | 1250 - 1050 | IR | Characteristic of the ether linkage in the oxane ring. |
| CH₂ Bend | 1470 - 1440 | IR | Bending vibrations of the methylene (B1212753) groups in the oxane ring. |
In situ vibrational spectroscopy, particularly IR and Raman, is a powerful process analytical technology (PAT) tool for monitoring the synthesis of this compound in real-time. By inserting a probe directly into the reaction vessel, spectra can be collected continuously throughout the reaction.
This allows for the tracking of the concentration of reactants, the formation of the product, and the appearance and disappearance of any reaction intermediates. For example, in a reaction to form this compound, the decrease in the signal of a starting material's characteristic functional group and the simultaneous increase in the intensity of the nitrile stretching band at ~2250 cm⁻¹ can be monitored. This provides valuable kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading to improve yield and selectivity.
High-Resolution and Tandem Mass Spectrometry (HRMS, MS/MS)
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. This technique can differentiate between compounds with the same nominal mass but different chemical formulas, providing a high degree of confidence in identification. Tandem mass spectrometry (MS/MS) further probes the molecular structure by fragmenting the parent ion and analyzing the resulting product ions.
A hypothetical fragmentation pattern could involve the initial loss of HCN from the protonated molecule, followed by the characteristic fragmentation of the remaining oxane cation. The accurate mass measurement of these fragments by HRMS would further confirm their elemental composition.
Isotopic labelling is a powerful technique used in conjunction with mass spectrometry to trace the pathways of atoms through fragmentation processes and to aid in structural elucidation. nih.gov By selectively replacing certain atoms in this compound with their heavier isotopes (e.g., ¹³C, ²H, ¹⁵N), the mass shifts in the resulting fragment ions can be observed. chemrxiv.orgnih.gov This information is invaluable for confirming proposed fragmentation mechanisms. For instance, labelling the nitrile carbon with ¹³C would result in a 1 Da mass shift in any fragment containing this carbon, allowing for unambiguous assignment of its location within the fragmented ions. chemrxiv.org While specific isotopic labelling studies for this compound are not documented in the provided search results, this methodology remains a crucial tool for detailed structural analysis in mass spectrometry. acs.org
Table 1: Predicted HRMS Data for this compound and its Isotopologues
| Compound | Molecular Formula | Calculated Exact Mass (m/z) |
| This compound | C₇H₁₁NO | 125.0841 |
| [¹³C]-2-(Oxan-3-yl)propanenitrile (at CN) | C₆¹³CH₁₁NO | 126.0874 |
| [¹⁵N]-2-(Oxan-3-yl)propanenitrile | C₇H₁₁¹⁵NO | 126.0811 |
Note: This table is predictive and based on theoretical calculations.
X-ray Diffraction Studies (Single Crystal and Powder)
For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for determining its absolute configuration (R or S). youtube.comaklectures.com By analyzing the diffraction pattern of a suitable single crystal, the spatial arrangement of all atoms in the molecule can be mapped out. This technique would unambiguously establish the stereochemistry at the chiral center where the propanenitrile group is attached to the oxane ring. Although no specific crystal structure for this compound was found in the search results, the methodology is well-established for similar small organic molecules. publicationslist.org The process involves growing a high-quality single crystal of the compound, which can sometimes be a challenging step.
Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of a bulk sample. It provides a fingerprint of the crystal lattice and can be used to identify different crystalline forms (polymorphs) of the same compound. amazonaws.com
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.1 |
| V (ų) | 614.8 |
| Z | 4 |
Note: This data is purely hypothetical and serves as an example of what would be determined from a single-crystal X-ray diffraction study.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govacs.org Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. unav.edu The study of polymorphism is particularly important in the pharmaceutical industry. google.com For this compound, different crystallization conditions could potentially lead to different polymorphs. PXRD is the primary technique used to screen for and identify these different crystalline forms. amazonaws.com The analysis of the crystal packing can also reveal important intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the solid-state behavior of the compound. While nitrile groups are not strong hydrogen bond donors, the oxygen atom in the oxane ring can act as a hydrogen bond acceptor.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular dichroism (CD) spectroscopy is a powerful tool for studying the stereochemistry of chiral molecules in solution. nih.gov A CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. For a chiral molecule like this compound, the two enantiomers will produce mirror-image CD spectra. This technique can be used to determine the enantiomeric purity of a sample and, in some cases, to assign the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations. nih.gov The chromophore in this molecule is the nitrile group, which has a weak n→π* transition in the UV region that can give rise to a CD signal.
Applications of 2 Oxan 3 Yl Propanenitrile in Advanced Chemical Synthesis and Materials Science
Utility as a Chiral Building Block in Asymmetric Synthesis
The tetrahydropyran (B127337) (oxane) ring is a common motif in a vast array of natural products, many of which exhibit significant biological activity. nih.gov The inherent chirality of substituted THP rings, such as the one in 2-(Oxan-3-yl)propanenitrile, makes them highly sought-after chiral building blocks in asymmetric synthesis. mdpi.com The primary goal of using such building blocks is to transfer the stereochemical information embedded in the starting material to a more complex target molecule, thereby controlling its three-dimensional structure.
In drug discovery, achieving enantiomeric purity is critical, as different enantiomers of a drug can have vastly different biological effects. The use of chiral building blocks like this compound provides an efficient pathway to enantiomerically pure compounds. mdpi.com Synthetic strategies are often designed to construct the THP ring with high diastereoselectivity, establishing the precise stereochemistry that is then carried through subsequent reactions. acs.org The nitrile group of this compound does not typically participate in the initial stereoselective construction of the ring but serves as a crucial functional handle for later modifications, preserving the hard-won chirality of the oxane core.
Key attributes of this compound as a chiral building block:
Stereochemical Information: The substituted oxane ring contains defined stereocenters.
Synthetic Versatility: The nitrile group can be transformed into other functional groups without disturbing the chiral centers of the ring.
Privileged Scaffold: The THP core is a well-established motif in biologically active molecules, making this building block relevant for pharmaceutical and medicinal chemistry. nih.govauctoresonline.org
Role as a Precursor in the Synthesis of Complex Organic Scaffolds
Beyond its role in establishing chirality, this compound is a valuable precursor for building complex organic scaffolds. The true synthetic power of this molecule lies in the versatility of its nitrile functional group. masterorganicchemistry.comwikipedia.org Nitriles are at a similar oxidation state to carboxylic acids and can be readily converted into a wide range of other functionalities, including amines, amides, carboxylic acids, aldehydes, and ketones. This chemical reactivity allows synthetic chemists to elaborate the simple propanenitrile side chain into more complex substituents, effectively "growing" new parts of a molecule from the stable THP core.
For instance, the synthesis of neopeltolide, a marine natural product with antiproliferative properties, showcases the strategic use of a nitrile group in the construction of a complex macrocyclic structure. nih.gov In one synthetic approach, a nitrile was introduced and later reduced to an amine and oxidized to an aldehyde, which was a key step in forming the final seco-acid before macrolactonization. nih.gov This illustrates how a nitrile can serve as a masked functional group, carried through several synthetic steps before being transformed at a strategic moment.
The following interactive table summarizes some of the key chemical transformations that the nitrile group can undergo, highlighting its role as a versatile synthetic intermediate.
| Reagent(s) | Product Functional Group | Significance in Synthesis |
| H₃O⁺, heat | Carboxylic Acid | Chain extension, formation of esters/amides. |
| H₂O₂, base | Amide | Introduction of a key structural unit in peptides and natural products. |
| LiAlH₄ or H₂, catalyst | Primary Amine | Introduction of a basic nitrogen atom, precursor for further N-alkylation. |
| DIBAL-H, then H₂O | Aldehyde | Carbonyl chemistry, chain extension via Wittig or aldol (B89426) reactions. |
| Grignard Reagent (R-MgBr), then H₃O⁺ | Ketone | Formation of a C-C bond and introduction of a carbonyl group. |
These transformations enable the integration of the this compound scaffold into a diverse range of larger, more intricate molecules, including those with significant pharmacological properties. nih.gov
Integration into Novel Polymeric Architectures and Functional Materials
While the primary applications of this compound are in small molecule synthesis, its structural components suggest potential for use in materials science. The nitrile group is a known functional group in polymer chemistry. For example, acrylonitrile (B1666552) is a key monomer in the production of nitrile rubber, a polymer valued for its resistance to oils and fuels. masterorganicchemistry.comwikipedia.org This suggests that this compound could potentially be used as a specialty monomer or co-monomer.
The incorporation of the bulky and polar tetrahydropyran ring into a polymer backbone could impart unique properties, such as:
Modified Solubility: The oxane ring could alter the solubility of the polymer in various solvents.
Thermal Stability: The cyclic ether structure may enhance the thermal properties of the material.
Functional Handles: The nitrile groups along the polymer chain could be post-functionalized to create materials with tailored surface properties or for cross-linking.
Furthermore, the development of bio-based materials is a growing area of research. mdpi.com Hemicelluloses, which are natural polymers containing various sugar units (some with structural similarities to the oxane ring), are being explored for creating new sustainable materials. mdpi.com A synthetic monomer like this compound could be used to create functional polymers that mimic or supplement these natural systems, potentially leading to new biodegradable plastics or hydrogels.
Applications in Advanced Catalysis (e.g., as a ligand, organocatalyst component)
The structure of this compound contains two potential coordination sites for metal ions: the lone pair of electrons on the oxygen atom of the oxane ring and the lone pair on the nitrogen atom of the nitrile group. This makes it a candidate for use as a ligand in coordination chemistry and catalysis. A molecule that can bind to a metal through two or more atoms is known as a chelating ligand, and such ligands often form highly stable and reactive metal complexes.
If this compound were to act as a bidentate (two-toothed) ligand, it could form a stable ring structure with a metal center, which can influence the metal's catalytic activity and selectivity. Given that the molecule is chiral, its use as a ligand could be particularly valuable in asymmetric catalysis, where the chiral ligand environment around a metal catalyst directs a reaction to produce one enantiomer of the product preferentially over the other.
Additionally, the nitrile group itself can be the target of catalytic transformations. The unique physicochemical properties of the nitrile substituent are often exploited in drug design to enhance binding affinity to biological targets. nih.gov Similarly, in catalysis, the electronic properties of the nitrile can be tuned by coordinating it to a metal, making it more susceptible to nucleophilic attack or other reactions. While specific applications of this compound as a catalyst or ligand are not widely documented, its inherent structural features present a clear opportunity for future research in this area.
Use in Non-Biological Sensing Applications (e.g., chemical sensors)
The development of chemical sensors for detecting specific molecules is a critical field in environmental monitoring, industrial process control, and safety. The function of a chemical sensor often relies on a specific interaction between the sensor material and the target analyte, which produces a measurable signal.
The functional groups within this compound offer potential mechanisms for its use in sensing applications.
Coordination Chemistry: The ability of the oxygen and nitrogen atoms to coordinate with metal ions could be exploited. A material functionalized with this molecule could selectively bind to certain metal ions, causing a change in color (colorimetric sensing) or fluorescence (fluorescent sensing).
Hydrogen Bonding: The ether oxygen is a hydrogen bond acceptor. A sensor surface coated with this compound might selectively interact with molecules that are strong hydrogen bond donors.
Dipole Interactions: The nitrile group possesses a strong dipole moment. This property could be used in electronic sensors where changes in the local dielectric environment upon analyte binding are measured.
While there is currently limited direct research on the use of this compound in chemical sensors, the broader class of tetrahydropyran and nitrile-containing compounds has been investigated in various advanced material contexts. nih.govrcsi.com The unique combination of a chiral, polar cyclic ether and a reactive, electron-withdrawing nitrile group makes this compound a promising candidate for the design of future selective sensing platforms.
Environmental Fate and Degradation of 2 Oxan 3 Yl Propanenitrile Excluding Ecotoxicity
Abiotic Degradation Pathways in Environmental Matrices
Abiotic degradation involves the breakdown of a chemical through non-biological processes. For 2-(Oxan-3-yl)propanenitrile, key abiotic degradation pathways include photolysis and hydrolysis.
Photolytic and Radiolytic Transformations
Photolysis is the decomposition of a molecule by light. The photolytic degradation of nitrile compounds can be influenced by the presence of other substances and the wavelength of light. nih.gov For instance, the photolysis of some nitriles in water can be low, resulting in a low quantum yield. nih.gov Studies on acetonitrile (B52724) have shown that it can be a precursor to the formation of larger nitrogen-containing complex organic molecules through UV photolysis, especially in the presence of water ice. aanda.org This process can lead to the formation of imines, amines, amides, and larger nitriles. aanda.org
Radiolysis, decomposition by radiation, can also transform nitriles. Laboratory investigations on various nitriles at low temperatures have demonstrated that both photolysis and radiolysis can lead to the formation of other molecules, including isonitriles and ketenimines. nasa.gov The specific photolytic and radiolytic transformation products of this compound would depend on the specific environmental conditions, such as the presence of photosensitizers and the radiation source.
Hydrolytic Stability under Environmental Conditions
Biotic Transformation Mechanisms by Microorganisms (without ecological impact assessment)
The breakdown of organic compounds by living organisms, primarily microorganisms, is known as biodegradation. Various microorganisms have been shown to degrade pesticides and other xenobiotic compounds. core.ac.uk For instance, fungi like Trichoderma spp. and bacteria such as Serratia marcescens have been investigated for their ability to inhibit the growth of plant pathogens by producing hydrolytic enzymes. db-thueringen.de
The nitrile group can be enzymatically hydrolyzed by microorganisms through two main pathways: the nitrilase pathway, which directly converts the nitrile to a carboxylic acid and ammonia, and the nitrile hydratase and amidase pathway, which first hydrates the nitrile to an amide, followed by hydrolysis of the amide to a carboxylic acid and ammonia. The specific pathway and efficiency of biodegradation would depend on the microbial species present and the environmental conditions. While direct studies on the microbial degradation of this compound are not available, the presence of the nitrile functional group suggests that it could serve as a substrate for microorganisms possessing the necessary enzymatic machinery.
Studies on Environmental Persistence and Mobility in Soil and Water Systems
The persistence of a chemical in the environment is determined by its resistance to degradation processes, while its mobility refers to its ability to move through different environmental compartments like soil and water.
The mobility of a compound in soil is often related to its sorption coefficient (Koc), which describes its tendency to bind to soil organic carbon. Compounds with low Koc values are generally more mobile. The water solubility of a compound also plays a significant role in its mobility in aqueous systems. unl.edu
The persistence of nitrile-containing compounds can vary. For example, some nitrile herbicides have reported soil half-lives ranging from a few days to several weeks. unl.edu The persistence of this compound would be influenced by the rates of its abiotic and biotic degradation. Substances that are persistent and mobile are sometimes referred to as PMT (Persistent, Mobile, and Toxic) or vPvM (very Persistent and very Mobile) substances. umweltbundesamt.de Without specific experimental data on the degradation rates and mobility parameters for this compound, its environmental persistence and mobility can only be inferred from the behavior of structurally similar compounds.
Interactive Data Table: General Properties of Related Nitrile Compounds
| Compound Name | CAS Number | Molecular Formula | Key Structural Features |
| This compound | Not Available | C8H13NO | Tetrahydropyran (B127337) ring, Propanenitrile side chain |
| 3-Oxo-3-(tetrahydrofuran-3-yl)propanenitrile | 1186610-03-6 | C7H9NO2 | Tetrahydrofuran ring, Ketone group, Propanenitrile side chain chemshuttle.com |
| 2-(Benzylamino)-2-(oxan-4-yl)acetonitrile | 1274825-09-0 | C14H18N2O | Tetrahydropyran ring, Benzylamino group, Acetonitrile side chain |
| Cyanazine | 21725-46-2 | C9H13ClN6 | Triazine ring, Nitrile group unl.edu |
Future Research Perspectives and Emerging Directions for 2 Oxan 3 Yl Propanenitrile
Innovations in Synthetic Methodologies and Process Intensification
The synthesis of 2-(oxan-3-yl)propanenitrile and structurally related compounds is an active area of research, with a focus on developing more efficient, sustainable, and scalable methods. Innovations in this field are geared towards improving yields, reducing reaction times, and minimizing waste.
One promising approach involves the use of domino reactions, which allow for the construction of complex molecules like pyranone and tetrahydronaphthalene derivatives in a single step from simple starting materials. smolecule.com These reactions, often promoted by a base, can proceed through a cascade of transformations including elimination, addition, and cyclization steps. smolecule.com For instance, a highly efficient domino protocol has been developed for synthesizing 2-oxo-2H-pyran-3-carbonitrile derivatives by reacting aryl-substituted bis(methylthio)-propenones with malononitrile (B47326) in the presence of a base.
Phase transfer catalysis (PTC) has also emerged as a powerful technique for synthesizing five-membered heterocycles and their fused ring systems. researchgate.net PTC facilitates the transfer of reactants between immiscible phases, accelerating reaction rates and enabling reactions that would otherwise be difficult to achieve. researchgate.net
Furthermore, transition-metal-catalyzed C-H activation presents a modern and step-economical approach to molecular synthesis. acs.org This method, often combined with electrochemistry, allows for the direct functionalization of C-H bonds, offering a more efficient alternative to traditional multi-step syntheses. acs.org The development of novel catalysts, including organic superbases, is also expanding the scope of these reactions to include a wider range of substrates. acs.org
Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is another key area of focus. This can involve the use of microreactors, continuous flow chemistry, and other advanced manufacturing techniques to improve control over reaction conditions and enhance product quality.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Key Features | Potential Advantages |
| Domino Reactions | Multiple bond-forming reactions in a single step. smolecule.com | Increased efficiency, reduced waste, and shorter synthesis times. |
| Phase Transfer Catalysis (PTC) | Facilitates reactions between immiscible phases. researchgate.net | Accelerated reaction rates and improved yields. researchgate.net |
| Transition-Metal-Catalyzed C-H Activation | Direct functionalization of C-H bonds. acs.org | Step-economical and sustainable. acs.org |
| Process Intensification | Use of advanced manufacturing techniques. | Improved safety, efficiency, and control. |
Exploration of Novel Reactivity and Transformation Pathways
The unique chemical structure of this compound, featuring both a nitrile group and a tetrahydropyran (B127337) ring, offers a rich landscape for exploring novel reactivity and chemical transformations. The nitrile group can participate in a variety of reactions, including nucleophilic additions and reductions, while the oxan ring can influence the molecule's conformation and reactivity. evitachem.com
Recent research has focused on the development of new catalytic systems to unlock novel transformation pathways. For example, Lewis acids can be used to activate the nitrile group for nucleophilic attack, enabling the synthesis of a diverse range of derivatives. smolecule.com Additionally, the use of organic superbases has been shown to catalyze concerted SNAr reactions of aryl fluorides, a transformation that was previously difficult to achieve. acs.org
The exploration of electrochemical methods is also opening up new avenues for the synthesis of complex molecules. acs.org Electrosynthesis offers a sustainable and highly selective alternative to traditional chemical methods, with applications in C-H functionalization, asymmetric catalysis, and the development of novel reaction mechanisms. acs.org
Furthermore, researchers are investigating the potential for this compound and its derivatives to participate in multicomponent reactions, which allow for the synthesis of complex products from three or more starting materials in a single step. These reactions are highly efficient and can be used to generate large libraries of compounds for drug discovery and other applications.
Advanced Computational Modeling for Predictive Chemistry
Computational modeling has become an indispensable tool in modern chemistry, enabling researchers to predict the properties and reactivity of molecules with increasing accuracy. biorxiv.org In the context of this compound, computational methods can be used to:
Predict molecular properties: Techniques like Density Functional Theory (DFT) can be used to calculate a wide range of properties, including molecular geometry, electronic structure, and spectroscopic data. researchgate.net This information can be used to validate experimental findings and to gain a deeper understanding of the molecule's behavior.
Simulate reaction mechanisms: Computational modeling can be used to explore the potential energy surfaces of chemical reactions, providing insights into reaction pathways, transition states, and product distributions. This can help to optimize reaction conditions and to design more efficient synthetic routes.
Develop predictive models: Machine learning algorithms can be trained on large datasets of chemical information to develop models that can predict the properties and activities of new molecules. biorxiv.org These models can be used to screen virtual libraries of compounds and to identify promising candidates for further investigation. biorxiv.orgresearchgate.net
The integration of computational modeling with experimental studies is a powerful approach for accelerating the discovery and development of new molecules. By combining the predictive power of computational methods with the empirical validation of experimental work, researchers can gain a more complete understanding of the chemical world.
Integration into Advanced Functional Materials and Nanotechnology
The unique properties of this compound and its derivatives make them promising candidates for integration into advanced functional materials and nanotechnology. smolecule.com The presence of both a polar nitrile group and a non-polar oxan ring gives the molecule an amphiphilic character, which could be exploited in the design of self-assembling materials, surfactants, and drug delivery systems.
In the field of materials science, nitrile-containing compounds are used in the synthesis of polymers and other materials with unique optical, electronic, and thermal properties. smolecule.com For example, the incorporation of this compound into a polymer backbone could be used to tune the material's properties for specific applications, such as in the development of new types of sensors, actuators, or membranes.
In nanotechnology, the small size and well-defined structure of this compound make it an ideal building block for the construction of nanoscale devices and materials. google.com For example, it could be used to functionalize the surface of nanoparticles, to create self-assembled monolayers with specific properties, or to act as a molecular switch in a nanoscale electronic circuit. The interdisciplinary nature of this research brings together chemists, materials scientists, and engineers to explore the full potential of this versatile molecule. dokumen.pub
Interdisciplinary Research Opportunities
The study of this compound and its derivatives offers a wealth of opportunities for interdisciplinary research, spanning the fields of chemistry, biology, medicine, and materials science.
Medicinal Chemistry: The structural similarity of this compound to known bioactive compounds suggests that it may have potential therapeutic applications. For example, derivatives of this compound have been investigated for their potential to inhibit neurotrophin/Trk pathways, which are involved in pain signaling. Further research in this area could lead to the development of new drugs for the treatment of pain, inflammation, and other diseases. researchgate.net
Chemical Biology: The nitrile group in this compound can be used as a handle for the attachment of fluorescent probes, affinity tags, and other molecules. This makes it a valuable tool for studying biological processes, such as enzyme activity and receptor binding.
Agrochemicals: Nitrile-containing compounds have been investigated for their potential use as herbicides, insecticides, and fungicides. The unique structure of this compound may confer specific biological activities that could be exploited in the development of new crop protection agents.
Biocatalysis: Enzymes can be used to catalyze the synthesis of this compound and its derivatives with high selectivity and efficiency. This approach offers a sustainable alternative to traditional chemical methods and can be used to produce enantiomerically pure compounds for use in pharmaceuticals and other applications.
The continued exploration of these and other interdisciplinary research avenues will undoubtedly lead to new discoveries and applications for this versatile and fascinating molecule.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(Oxan-3-yl)propanenitrile, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a nucleophilic substitution or condensation reaction between oxane-3-carbaldehyde and a nitrile precursor (e.g., cyanoacetate derivatives). Base catalysts like sodium ethoxide (NaOEt) or piperidine can facilitate enolate formation and enhance reactivity .
- Step 2 : Optimize solvent polarity (e.g., ethanol or dichloromethane) and temperature (0–5°C for kinetic control or room temperature for equilibration) to minimize side reactions .
- Step 3 : Monitor reaction progress via TLC or HPLC. Purify using flash chromatography with gradients of ethyl acetate/hexane to isolate the product .
- Key Considerations :
- Substituent steric effects on oxane may influence reaction rates.
- Use anhydrous conditions to prevent hydrolysis of the nitrile group .
Q. How can spectroscopic techniques (NMR, IR) characterize this compound, and what spectral markers are critical?
- NMR Analysis :
- ¹H NMR : Expect a singlet for the nitrile proton (δ ~2.5–3.5 ppm) and multiplets for oxane ring protons (δ ~3.0–4.5 ppm). Integration ratios confirm substituent positions .
- ¹³C NMR : Identify the nitrile carbon (δ ~115–120 ppm) and carbonyl/oxane carbons (δ ~70–80 ppm) .
- IR Analysis :
- A sharp C≡N stretch at ~2240 cm⁻¹ confirms the nitrile group. Oxane ether C-O stretches appear at ~1100 cm⁻¹ .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Stability :
- The compound is sensitive to moisture and strong acids/bases. Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
- Handling :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Avoid high temperatures (>100°C) to prevent decomposition into toxic fumes (HCN) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model electron distribution and frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-31G(d,p) balance accuracy and computational cost .
- Thermochemical Accuracy : Validate predicted bond dissociation energies (BDEs) against experimental data (e.g., atomization energies with <3 kcal/mol deviation) .
- Applications :
- Predict regioselectivity in nucleophilic attacks or cyclization reactions involving the oxane ring .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Crystallization :
- Grow single crystals via slow evaporation in ethanol/water. Use SHELX-TL for structure solution and refinement, leveraging Patterson maps for heavy atom positioning .
- Validation :
- Compare experimental bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate disorder or solvent effects .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Experimental Design :
- Target Selection : Screen against enzymes (e.g., cytochrome P450) using fluorescence-based assays. Measure IC₅₀ values via dose-response curves .
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays. Include positive controls (e.g., doxorubicin) and validate with triplicates .
- Data Analysis :
- Use nonlinear regression (GraphPad Prism) to calculate potency. Cross-reference with molecular docking simulations (AutoDock Vina) to identify binding motifs .
Q. How should contradictory spectroscopic or crystallographic data be analyzed for this compound?
- Troubleshooting Workflow :
- Step 1 : Confirm sample purity via HPLC. Impurities >5% can distort NMR/IR peaks .
- Step 2 : Re-examine crystallization conditions. Poorly diffracting crystals may require additive screening (e.g., glycerol) .
- Step 3 : Recompute DFT models with solvent corrections (e.g., PCM for ethanol) to align theoretical and experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
